molecular formula C16H25N7O4 B2964294 2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 578735-29-2

2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

货号: B2964294
CAS 编号: 578735-29-2
分子量: 379.421
InChI 键: JEORNRXCKDKAIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide features a 1,3-dimethylxanthine (theophylline-like) core modified at the 8-position with a (4-(2-hydroxyethyl)piperazin-1-yl)methyl group and at the 7-position with an acetamide side chain. This structural design combines elements critical for central nervous system (CNS) targeting:

  • The purine-dione scaffold is known for adenosine receptor modulation, which influences neuroprotective and anti-inflammatory pathways.
  • The piperazine-hydroxyethyl substituent enhances solubility and may facilitate blood-brain barrier penetration.

This compound’s hybrid structure positions it as a candidate for neurodegenerative or psychiatric therapeutics, leveraging both purine-derived bioactivity and piperazine-driven pharmacokinetic optimization .

属性

IUPAC Name

2-[8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O4/c1-19-14-13(15(26)20(2)16(19)27)23(9-11(17)25)12(18-14)10-22-5-3-21(4-6-22)7-8-24/h24H,3-10H2,1-2H3,(H2,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEORNRXCKDKAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

The compound 2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a modified purine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions. Key methods include:

  • Reagents : Common reagents used in the synthesis include piperazine derivatives and acetamides.
  • Techniques : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor synthesis and characterize the final product.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Key Functional Groups : The presence of a piperazine ring and a modified purine core is crucial for its biological activity.

Biological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in nucleic acid metabolism, such as xanthine-guanine phosphoribosyltransferase (XGHPRT), which is vital for purine nucleotide biosynthesis .
  • Antitumor Activity : Similar purine derivatives have shown promise in cancer treatment by targeting pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects against pathogens like Helicobacter pylori, which is known for its resistance to conventional antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide.

StudyFindings
Keough et al. (2021)Identified XGHPRT as a target for novel therapeutic agents against H. pylori. The binding affinity of related compounds suggests potential for similar efficacy in inhibiting nucleic acid synthesis .
Alpelisib Study (2023)Demonstrated that heterocyclic compounds can effectively inhibit PI3K pathways in cancer cells, indicating a possible mechanism for purine derivatives .
PMC Article on Antitumor ActivityDiscussed various purine derivatives showing significant antitumor activity through multiple pathways including apoptosis induction and cell cycle arrest .

Potential Applications

The unique structure of 2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide positions it as a candidate for various therapeutic applications:

  • Cancer Therapy : As an inhibitor of critical metabolic pathways in tumor cells.
  • Antibiotic Development : Targeting resistant strains of bacteria such as H. pylori.
  • Neuropharmacology : Investigating effects on neurological pathways due to its piperazine component.

相似化合物的比较

Substituent Effects on Solubility and Bioavailability

  • Target Compound : The hydroxyethyl-piperazine group introduces polarity, improving aqueous solubility compared to the phenylethyl analog (), which is more lipophilic but less bioavailable .
  • Ethyl Ester Derivative () : The ester group may act as a prodrug, increasing membrane permeability before hydrolysis to the active carboxylic acid .

Receptor Binding and Selectivity

  • Benzoisothiazolyl-Piperazine Derivative (): The benzoisothiazolyl group enhances affinity for 5-HT6/5-HT7/D2 receptors, suggesting utility in schizophrenia or Parkinson’s disease. The target compound’s hydroxyethyl-piperazine likely shifts selectivity toward adenosine or serotonin receptors due to reduced steric bulk .
  • Phenylethyl Analog () : Lacking a piperazine group, this compound may exhibit weaker CNS activity but stronger peripheral effects (e.g., anti-inflammatory) due to increased lipophilicity .

Key Research Findings

Piperazine Derivatives: Piperazine-containing analogs (target compound, ) consistently show enhanced solubility and receptor engagement compared to non-piperazine variants.

Acetamide Modifications : Free acetamide (target compound) supports hydrogen bonding, while bulky N-substituents () may reduce binding specificity.

Therapeutic Potential: Structural similarity analysis () highlights the purine-dione-acetamide core as a privileged scaffold for CNS drug discovery, with substituents dictating target selectivity .

常见问题

Q. What are the recommended synthetic routes for this compound, and how can computational methods optimize these pathways?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation of purine derivatives and subsequent functionalization with piperazine-based moieties. A robust approach integrates computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to identify energetically favorable intermediates and transition states . Key steps:

Core Purine Functionalization : Methylation at the 1,3-positions and oxidation to form the dioxo-dihydro scaffold.

Piperazine Coupling : Introduction of the 4-(2-hydroxyethyl)piperazine group via nucleophilic substitution or reductive amination.

Acetamide Linkage : Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the acetamide group.

Q. Computational Optimization :

  • Use tools like Gaussian or ORCA for transition-state analysis to minimize side reactions.
  • Combine with ICReDD’s workflow, which applies information science to prioritize experimental conditions (e.g., solvent polarity, temperature) .

Q. Table 1: Key Reaction Parameters

StepReaction TypeComputational ToolOptimal Conditions (Example)
1AlkylationDFT (B3LYP/6-31G*)DMF, 60°C, K₂CO₃ catalyst
2Reductive AminationTransition-state searchMeOH, NaBH₃CN, pH 7.5
3Amide CouplingSolvent screening (COSMO-RS)DCM, EDC, room temperature

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at 1,3-positions, piperazine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ = calculated m/z ± 0.001 Da) .

Q. Critical Considerations :

  • Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., hydroxyethyl group).
  • For HPLC, optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate polar impurities .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in synthesis or activity studies?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Reproduce Calculations : Verify quantum mechanics/molecular mechanics (QM/MM) parameters (e.g., basis sets, solvation models) .
    • Experimental Validation : Use high-throughput screening to test predicted reaction conditions.
    • Feedback Loop : Integrate discrepancies (e.g., unexpected byproducts) into revised computational models using Bayesian optimization .

Example Case :
If computational models predict high yield at 80°C but experiments show degradation, re-evaluate thermal stability via thermogravimetric analysis (TGA) and update simulations with activation energy thresholds .

Q. What advanced methodologies are available to study the compound's interaction with biological targets, particularly in enzyme inhibition assays?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to enzymes like adenosine deaminase .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model ligand-enzyme interactions over 100-ns trajectories, focusing on hydrogen bonding with catalytic residues .

Q. Protocol Optimization :

  • For IC₅₀ determination, use a 10-point dilution series (0.1 nM–100 µM) with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .

Q. How can AI-driven tools and multi-physics simulations improve reactor design for scaling up reactions involving this compound?

Methodological Answer:

  • COMSOL Multi-physics : Simulate heat/mass transfer in batch reactors to identify hotspots or mixing inefficiencies .
  • AI-Driven DoE (Design of Experiments) : Train neural networks on historical data to predict optimal parameters (e.g., stirring rate, catalyst loading) .

Case Study :
AI models trained on 50+ reactions achieved a 30% reduction in reaction time by optimizing flow rates in microfluidic reactors .

Q. Table 2: AI-Enhanced Reactor Parameters

ParameterTraditional ApproachAI-Optimized Value
Temperature60°C ± 5°C63.2°C (gradient descent)
Stirring Rate500 rpm720 rpm (neural network output)
Residence Time2 hours1.4 hours (Monte Carlo simulation)

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